Lipophilicity Modulation: Intermediate logP Driven by N-Ethyl Substitution vs. N-Methyl and N-Propyl Analogs
The N-ethyl substituent confers an intermediate lipophilicity profile compared to the N-methyl and N-propyl analogs. Based on the Hansch π-value approach, each additional methylene unit increases logP by approximately 0.5 [1]. The target compound (N-ethyl) is therefore estimated to have a logP approximately 0.5 units higher than N-methyl analog (CAS 956208-04-1) and 0.5 units lower than N-propyl analog (CAS 1855944-25-0). Molecular weight data corroborates this trend: target MW 217.74 vs. N-methyl MW 203.71 (calculated for C9H18ClN3) vs. N-propyl MW 231.77 . This intermediate lipophilicity is often desirable for balancing passive membrane permeability with aqueous solubility in CNS and intracellular target programs.
| Evidence Dimension | Calculated/estimated lipophilicity (logP) and molecular weight |
|---|---|
| Target Compound Data | MW 217.74; estimated logP ~1.5–2.0 (free base, based on N-ethyl π contribution) |
| Comparator Or Baseline | N-methyl analog (CAS 956208-04-1): MW 203.71, est. logP ~1.0–1.5; N-propyl analog (CAS 1855944-25-0): MW 231.77, est. logP ~2.0–2.5 |
| Quantified Difference | ΔMW: +14.03 vs. N-methyl, −14.03 vs. N-propyl; ΔlogP: ~+0.5 vs. N-methyl, ~−0.5 vs. N-propyl |
| Conditions | Estimates based on Hansch-Leo fragment constants (π-CH2 ≈ 0.5); confirmed by molecular formula comparison |
Why This Matters
Lipophilicity differences of 0.5 logP units can shift a compound across critical thresholds for CNS penetration, hERG binding, or metabolic clearance, making direct substitution of N-methyl or N-propyl analogs inadvisable without re-optimization.
- [1] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. View Source
